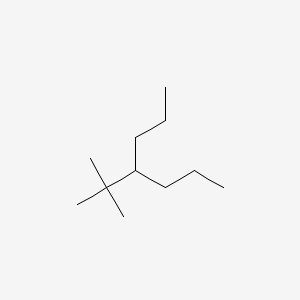
4-Tert-butylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, characterized by a tert-butyl group attached to the fourth carbon of a heptane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylheptane typically involves the alkylation of heptane with tert-butyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently reacts with the heptane to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the heptane and tert-butyl chloride. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butylheptane primarily undergoes substitution reactions due to the presence of the tert-butyl group. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid). These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: The major products are typically halogenated derivatives of this compound.
Oxidation Reactions: The major products can include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
4-Tert-butylheptane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-tert-butylheptane in chemical reactions involves the formation of reactive intermediates such as carbocations during substitution reactions. These intermediates facilitate the addition or replacement of functional groups on the heptane chain. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-sec-butylheptane
- 4-tert-butyl-5-isopropylhexane
- 2-methylheptane
Uniqueness
4-Tert-butylheptane is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and physical properties. This structural feature makes it distinct from other similar alkanes, affecting its behavior in chemical reactions and its applications in various fields .
Propiedades
Número CAS |
60302-21-8 |
|---|---|
Fórmula molecular |
C11H24 |
Peso molecular |
156.31 g/mol |
Nombre IUPAC |
4-tert-butylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-10(9-7-2)11(3,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
MDOHZJRFNISIIH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


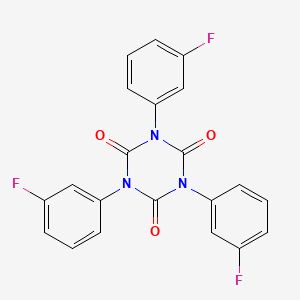


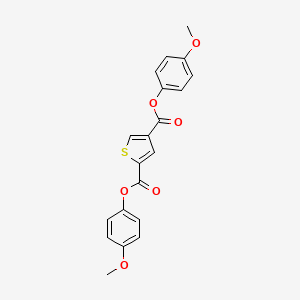
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
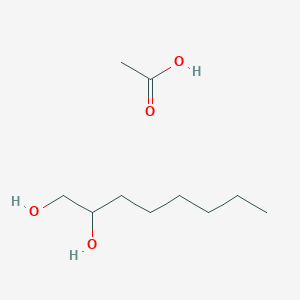
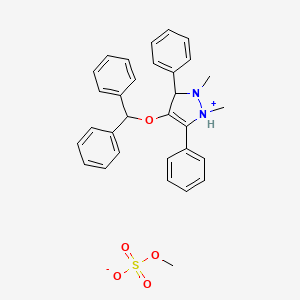
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
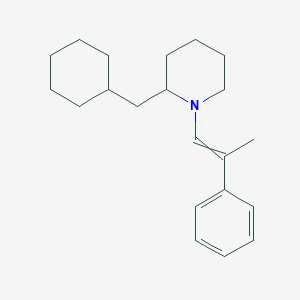
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
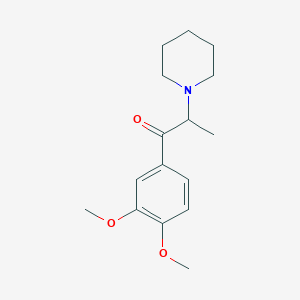
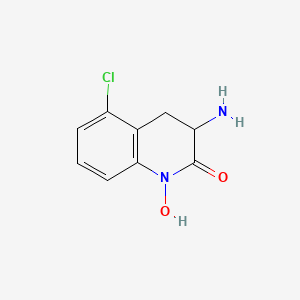
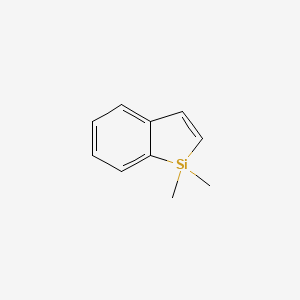
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
